molecular formula C20H12Cl2N4O2 B10922537 2-{5-[(2,4-Dichlorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(2,4-Dichlorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10922537
M. Wt: 411.2 g/mol
InChI Key: JXXIPSOHIBUCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(2,4-Dichlorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that combines multiple functional groups, including furan, triazole, and quinazoline moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2,4-Dichlorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 2,4-dichlorophenoxy group: This step involves the reaction of the furan derivative with 2,4-dichlorophenol in the presence of a suitable base, such as potassium carbonate, to form the 2,4-dichlorophenoxy methyl furan derivative.

    Formation of the triazole ring: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the quinazoline ring: The quinazoline ring is synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents, such as formamide or formic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2,4-Dichlorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan, triazole, or quinazoline rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-{5-[(2,4-Dichlorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(2,4-Dichlorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to its combination of furan, triazole, and quinazoline rings, which provide a versatile scaffold for various chemical modifications and biological interactions. This structural uniqueness allows it to exhibit a broad range of activities and applications in different fields.

Properties

Molecular Formula

C20H12Cl2N4O2

Molecular Weight

411.2 g/mol

IUPAC Name

2-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H12Cl2N4O2/c21-12-5-7-17(15(22)9-12)27-10-13-6-8-18(28-13)19-24-20-14-3-1-2-4-16(14)23-11-26(20)25-19/h1-9,11H,10H2

InChI Key

JXXIPSOHIBUCCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.